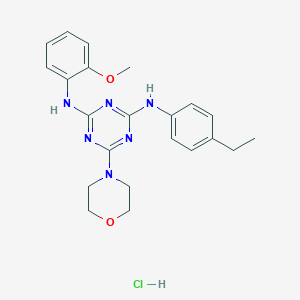

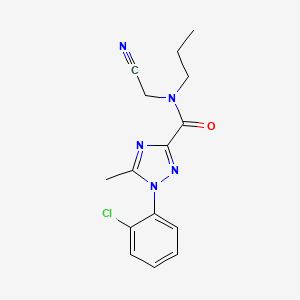

N2-(4-ethylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, stability, and the mechanisms of its reactions .Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, reactivity, etc .Applications De Recherche Scientifique

Antimicrobial Activities

- N2-(4-ethylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride and its derivatives have been investigated for antimicrobial activities. Studies have shown that some derivatives possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Larvicidal Activity

- Research on derivatives of this compound, specifically pyrimidine-linked morpholinophenyl derivatives, has revealed significant larvicidal activity against larvae in various stages. This activity was particularly notable in compounds with certain electron-withdrawing groups (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Water Solubility and Clinical Administration

- A derivative of this compound has been developed with high water solubility and effectiveness in pre-clinical tests for conditions like emesis and depression. This derivative, specifically a neurokinin-1 receptor antagonist, is suitable for both intravenous and oral administration (Harrison et al., 2001).

Dealkylation Reactions and Substitution on Cyclocarbathiazines

- This compound has been used in studies of dealkylation reactions with trialkylamines. These reactions have been shown to facilitate the regiospecific substitution of the dialkylamino group on the carbon atoms of the heterocycle, with significant implications in inorganic chemistry (Ramakrishna, Elias, & Vij, 1999).

Pesticide Adsorption

- Studies have also explored the use of lignocellulosic substrates for the adsorption of pesticides, including derivatives of this compound. This research is significant for environmental science, especially concerning the removal of pesticides from wastewaters (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).

Rainfall Herbicide and Nitrate Distribution

- The compound and its derivatives have been detected in rainfall studies, contributing to the understanding of agricultural impacts on the environment. These findings are vital in agricultural and environmental research (Hatfield, Wesley, Prueger, & Pfeiffer, 1996).

Antimicrobial Activity of Mannich Base Derivatives

- Mannich base derivatives of this compound have been synthesized and shown to possess good antimicrobial activity against various microorganisms. This has implications in the development of new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Synthesis in β-lactam Antibiotics Production

- The compound has been used in the synthesis of intermediates for β-lactam antibiotics, showcasing its importance in pharmaceutical chemistry (Cainelli, Galletti, & Giacomini, 1998).

Organic Electronics

- Triazine derivatives, including those related to the compound , have been used in organic light-emitting diodes (OLEDs), indicating their importance in the field of organic electronics and material science (Matsushima et al., 2010).

Propriétés

IUPAC Name |

4-N-(4-ethylphenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2.ClH/c1-3-16-8-10-17(11-9-16)23-20-25-21(24-18-6-4-5-7-19(18)29-2)27-22(26-20)28-12-14-30-15-13-28;/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMJGWOFHFUXCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(4-ethylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(2-hydroxyphenyl)acetamide](/img/structure/B2692529.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide](/img/structure/B2692532.png)

![1-{7-Methyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B2692538.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methoxybenzamide](/img/structure/B2692545.png)

![5-Chloro-4-[2-(3-fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2692549.png)